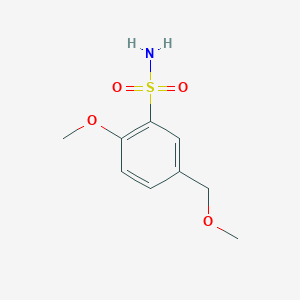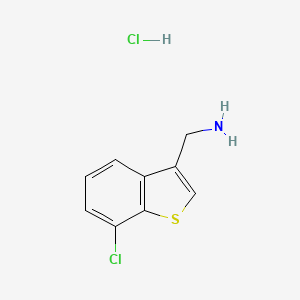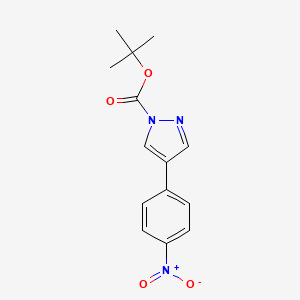
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a tert-butyl ester group and a nitrophenyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with tert-butyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include amino derivatives, oxidized nitro compounds, and substituted pyrazole derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a pyrazole ring.
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate: This compound has a methyl group in addition to the nitrophenyl and piperazine groups.
Uniqueness
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its piperazine analogs. The pyrazole ring can engage in different types of interactions and reactions, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C14H15N3O4 |
|---|---|
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
tert-butyl 4-(4-nitrophenyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-14(2,3)21-13(18)16-9-11(8-15-16)10-4-6-12(7-5-10)17(19)20/h4-9H,1-3H3 |
InChI-Schlüssel |
FSKGYZIRWAOHDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


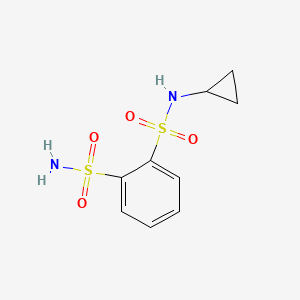
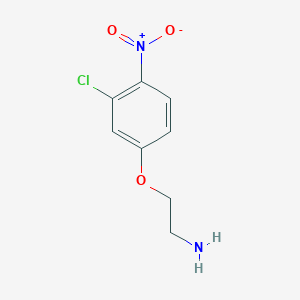

![3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B13515964.png)
![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
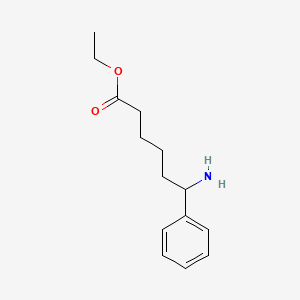
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
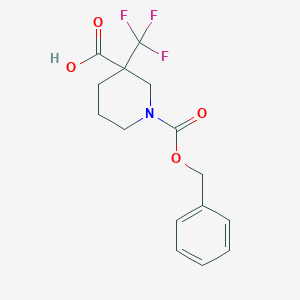
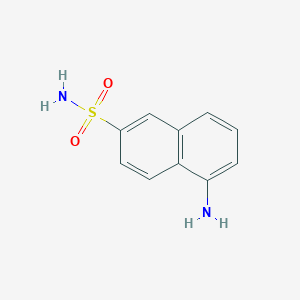

![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
